1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine
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Overview
Description
1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and drug design .
Preparation Methods
One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, focusing on yield and cost-effectiveness .
Chemical Reactions Analysis
1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of the kinase, preventing its activation and subsequent signaling pathways, such as the Ras/Erk and PI3K/Akt pathways .
Comparison with Similar Compounds
1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine can be compared to other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms within the rings.
1H-Pyrrolo[2,3-b]pyridines: These compounds have a pyrrole ring fused to a pyridine ring and exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanamine group, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H10N4 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-(2H-pyrazolo[4,3-b]pyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H10N4/c1-5(9)7-8-6(11-12-7)3-2-4-10-8/h2-5H,9H2,1H3,(H,11,12) |
InChI Key |
DCQPIXARKLFYLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C(=NN1)C=CC=N2)N |
Origin of Product |
United States |
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